molecular formula C13H16ClNO B438465 1-(2-Chlorobenzoyl)-3-methylpiperidine CAS No. 331845-98-8

1-(2-Chlorobenzoyl)-3-methylpiperidine

Cat. No.: B438465
CAS No.: 331845-98-8
M. Wt: 237.72g/mol
InChI Key: WLIZSQDLONVBDO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzoyl)-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chlorobenzoyl)-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-(2-Chlorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.

    1-(2-Chlorobenzoyl)-4-methylpiperidine: Methyl group is positioned differently on the piperidine ring.

    1-(2-Chlorobenzoyl)-3-ethylpiperidine: Ethyl group instead of a methyl group.

Uniqueness: 1-(2-Chlorobenzoyl)-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzoyl group and the methyl group on the piperidine ring provides distinct properties that can be advantageous in various applications .

Properties

IUPAC Name

(2-chlorophenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZSQDLONVBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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